molecular formula C9H14N4 B1432247 5-Methyl-4-(piperazin-1-yl)pyrimidine CAS No. 1443210-25-0

5-Methyl-4-(piperazin-1-yl)pyrimidine

Cat. No. B1432247
CAS RN: 1443210-25-0
M. Wt: 178.23 g/mol
InChI Key: HICWIEVXMXJRSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4-(piperazin-1-yl)pyrimidine is a chemical compound with the CAS Number: 1443210-25-0. It has a molecular weight of 178.24 . The compound is solid in its physical form .


Molecular Structure Analysis

The Inchi Code for 5-Methyl-4-(piperazin-1-yl)pyrimidine is 1S/C9H14N4/c1-8-6-11-7-12-9(8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Methyl-4-(piperazin-1-yl)pyrimidine is a solid compound . Its molecular weight is 178.24 .

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

5-Methyl-4-(piperazin-1-yl)pyrimidine: derivatives have been studied for their potential as neuroprotective and anti-neuroinflammatory agents. These compounds are of interest in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The derivatives exhibit properties that may protect neuronal function and structure, potentially slowing disease progression .

Antimicrobial Activity

The piperazine moiety, a component of 5-Methyl-4-(piperazin-1-yl)pyrimidine , is known to enhance the antimicrobial activity of pharmaceutical compounds. This enhancement is due to the ability of piperazine derivatives to interact with bacterial cell membranes and disrupt their integrity .

Pharmacokinetic Modulation

Piperazine derivatives are often incorporated into biologically active compounds to improve pharmacokinetic properties5-Methyl-4-(piperazin-1-yl)pyrimidine can be used to modify drug substances, potentially improving their absorption, distribution, metabolism, and excretion (ADME) profiles .

Antiviral Research

Compounds containing the piperazine ring, such as 5-Methyl-4-(piperazin-1-yl)pyrimidine , have been utilized in antiviral research. Their structural properties allow them to interact with viral components, which can inhibit viral replication and reduce viral load in infected hosts .

Cancer Research

The structural flexibility and functional group compatibility of 5-Methyl-4-(piperazin-1-yl)pyrimidine make it a valuable scaffold in cancer research. It can be used to synthesize compounds that target specific pathways involved in cancer cell proliferation and survival .

Development of Antidepressants

Due to the piperazine ring’s ability to cross the blood-brain barrier, derivatives of 5-Methyl-4-(piperazin-1-yl)pyrimidine are being explored for their antidepressant properties. These compounds can interact with central nervous system receptors and modulate neurotransmitter levels .

Synthesis of PI3K/mTOR Inhibitors

5-Methyl-4-(piperazin-1-yl)pyrimidine: is used in the synthesis of PI3K/mTOR inhibitors, which are promising therapeutic agents for various diseases, including cancer and autoimmune disorders. The compound’s structure allows for the creation of inhibitors that can effectively target the PI3K/mTOR signaling pathway .

Derivatization Reagent in Peptide Analysis

In analytical chemistry, 5-Methyl-4-(piperazin-1-yl)pyrimidine serves as a derivatization reagent for carboxyl groups on peptides. This application is particularly useful during the spectrophotometric analysis of phosphopeptides, aiding in the identification and quantification of these molecules .

properties

IUPAC Name

5-methyl-4-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-8-6-11-7-12-9(8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICWIEVXMXJRSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-(piperazin-1-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-4-(piperazin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Methyl-4-(piperazin-1-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
5-Methyl-4-(piperazin-1-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
5-Methyl-4-(piperazin-1-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
5-Methyl-4-(piperazin-1-yl)pyrimidine
Reactant of Route 6
Reactant of Route 6
5-Methyl-4-(piperazin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.